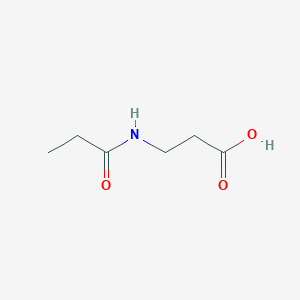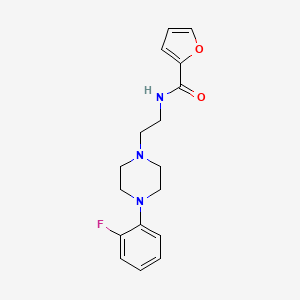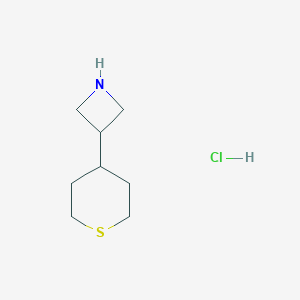
3-Propanamidopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propanamidopropanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, featuring an amide group attached to the third carbon of the propanoic acid chain
Wirkmechanismus
Target of Action
The primary targets of 3-Propanamidopropanoic acid are currently unknown . It is a small molecule and belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .
Mode of Action
It is known that primary carboxylic acid amides, to which this compound belongs, can participate in a variety of biological reactions due to their functional group .
Biochemical Pathways
It’s known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown . It’s known that primary carboxylic acid amides can participate in a variety of biological reactions due to their functional group .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . The compound’s stability and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other compounds.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Propanamidopropanoic acid are yet to be fully elucidated. As an amino acid derivative, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, particularly its amide and carboxylic acid functional groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve specific transporters or binding proteins. Its localization or accumulation could be influenced by these interactions .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromopropanoic acid with ammonia or an amine to form the corresponding amide. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or water to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitropropanoic acid, followed by the hydrolysis of the resulting amide. This method allows for the efficient production of the compound on a larger scale, utilizing readily available starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propanamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-nitropropanoic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound can yield 3-aminopropanoic acid, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 3-Nitropropanoic acid.
Reduction: 3-Aminopropanoic acid.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Propanamidopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor to pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals, owing to its versatile reactivity.
Vergleich Mit ähnlichen Verbindungen
3-Aminopropanoic acid: Similar in structure but features an amino group instead of an amide group.
3-Nitropropanoic acid: An oxidized form of 3-Propanamidopropanoic acid with a nitro group.
3-Hydroxypropanoic acid: Contains a hydroxyl group instead of an amide group.
Uniqueness: this compound is unique due to its amide functional group, which imparts different reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the amide functionality is required.
Eigenschaften
IUPAC Name |
3-(propanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-5(8)7-4-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPYAFFIAMMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)
![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B3012939.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)


![3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B3012954.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/new.no-structure.jpg)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)
